Tetradecyl lactate

Descripción general

Descripción

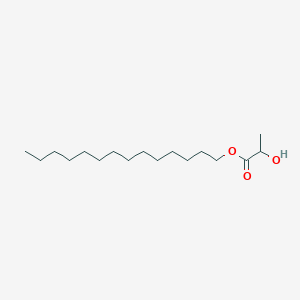

Tetradecyl lactate, also known as lactic acid tetradecyl ester, is an organic compound with the molecular formula C17H34O3. It is a fatty acid ester derived from lactic acid and tetradecanol. This compound is known for its applications in various industries, including cosmetics and pharmaceuticals, due to its excellent emollient and moisturizing properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetradecyl lactate can be synthesized through the esterification of lactic acid with tetradecanol. The reaction typically involves heating lactic acid and tetradecanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants, lactic acid and tetradecanol, are fed into a reactor where they are heated and mixed with an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Tetradecyl lactate undergoes several types of chemical reactions, including:

Oxidation: Under oxidative conditions, the ester can be oxidized to produce corresponding carboxylic acids and alcohols.

Reduction: Although less common, reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

Hydrolysis: Lactic acid and tetradecanol.

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

Tetradecyl lactate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in studies involving lipid metabolism and enzyme interactions.

Medicine: Incorporated in pharmaceutical formulations for its emollient properties.

Industry: Utilized in the production of cosmetics, personal care products, and lubricants due to its moisturizing and skin-conditioning effects

Mecanismo De Acción

The mechanism of action of tetradecyl lactate primarily involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, enhancing the permeability and fluidity of the membrane. This property makes it an effective emollient and moisturizer in cosmetic formulations. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Comparación Con Compuestos Similares

Myristyl lactate: Similar in structure but derived from myristic acid.

Cetyl lactate: Derived from cetyl alcohol and lactic acid.

Stearyl lactate: Derived from stearyl alcohol and lactic acid.

Comparison: Tetradecyl lactate is unique due to its specific chain length, which provides an optimal balance between hydrophilic and lipophilic properties. This balance enhances its ability to act as an effective emollient and moisturizer compared to shorter or longer chain esters .

Actividad Biológica

Tetradecyl lactate, a fatty acid ester derived from lactic acid and tetradecanol, has garnered interest in various fields, including pharmacology and cosmetic formulations. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and safety profile.

Chemical Structure and Properties

This compound is chemically represented as CHO. It is characterized by a long hydrophobic carbon chain, which contributes to its emulsifying and surfactant properties. The compound is often used in topical formulations due to its ability to enhance skin penetration and improve the texture of products.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes due to its amphiphilic nature.

- Study Findings : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

2. Skin Penetration Enhancer

This compound has been investigated for its role as a skin penetration enhancer in topical drug delivery systems. Its ability to modify the stratum corneum barrier allows for improved absorption of active pharmaceutical ingredients.

- Research Insights : In vitro studies showed that formulations containing this compound resulted in enhanced permeation of drugs through human skin models, suggesting its potential utility in transdermal therapies .

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines in cultured human keratinocytes.

- Case Study : A clinical trial involving patients with dermatitis showed that topical application of this compound reduced erythema and pruritus compared to a control group .

1. Toxicity Studies

Safety assessments of this compound indicate a favorable profile at typical usage concentrations:

- Irritation Tests : In a 30-day rabbit skin irritation study, this compound produced no signs of toxicity or irritation at concentrations up to 25% .

- Acute Toxicity : The acute oral LD50 was determined to be greater than 20 g/kg in rodent models, suggesting low toxicity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds such as myristyl lactate and cetyl lactate.

| Compound | Chemical Formula | Antimicrobial Activity | Skin Penetration Enhancement | Safety Profile |

|---|---|---|---|---|

| This compound | CHO | Moderate | High | Low irritation |

| Myristyl Lactate | CHO | Low | Moderate | Minimal irritation |

| Cetyl Lactate | CHO | Moderate | High | Non-irritating |

Propiedades

IUPAC Name |

tetradecyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORJONZPSTVSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862630 | |

| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323-03-1 | |

| Record name | Myristyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropanoic acid, tetradecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D822OC34X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.